

# Application Notes and Protocols for Labeling Cellular Structures with Basic Red 13

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## Compound of Interest

Compound Name: Basic Red 13

Cat. No.: B1666102

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## Introduction

**Basic Red 13** (C.I. 48015) is a cationic dye belonging to the methine class, historically utilized in the textile industry for its vibrant pink-red hue.[1][2] Its cationic nature, a common feature of mitochondrial stains, suggests a potential application in biological research for labeling negatively charged cellular components.[3] Mitochondria, with their highly negative membrane potential, are primary targets for such dyes. While established biological staining protocols for **Basic Red 13** are not readily available in scientific literature, its physicochemical properties allow for the formulation of a generalized protocol for labeling mitochondria in both live and fixed cells. This document provides a detailed, albeit adapted, protocol for the use of **Basic Red 13** as a mitochondrial stain, drawing parallels with established procedures for similar cationic dyes like Pyronin Y.[4][5][6]

Disclaimer: The following protocols are based on the general principles of staining with cationic fluorescent dyes and have been adapted for **Basic Red 13**. Optimization for specific cell types and experimental conditions is crucial for successful staining.

## Data Presentation

A summary of the known physicochemical properties of **Basic Red 13** is presented in Table 1. It is important to note that critical data for fluorescence microscopy, such as precise excitation and emission maxima, are not well-documented and require empirical determination.

Table 1: Physicochemical Properties of **Basic Red 13**

Property	Value	Reference(s)
Chemical Formula	C <sub>22</sub> H <sub>26</sub> Cl <sub>2</sub> N <sub>2</sub>	[1][2][3]
Molecular Weight	389.36 g/mol	[1][2][3]
CAS Number	3648-36-0	[1][3]
Appearance	Gray to pink powder	[1][7]
Solubility in Water	10-14 g/L	[1][7][8]
Fluorescence	Described as "peachblossom" in acrylics	[1][2]
Excitation Maximum (λ <sub>ex</sub> )	Not documented; likely in the green-yellow range (~540-580 nm)	
Emission Maximum (λ <sub>em</sub> )	Not documented; likely in the orange-red range (~560-620 nm)	
Storage	Store at room temperature, protected from light and moisture.	

## Experimental Protocols

The following sections detail adapted methodologies for labeling mitochondria with **Basic Red 13** in both live and fixed cells.

### Preparation of Reagents

- **Basic Red 13** Stock Solution (1 mM):
  - Weigh out approximately 3.9 mg of **Basic Red 13** powder.
  - Dissolve in 10 mL of high-quality dimethyl sulfoxide (DMSO).

- Vortex thoroughly to ensure complete dissolution.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C, protected from light.
- Staining Solution (1-10  $\mu$ M):
  - On the day of the experiment, thaw an aliquot of the 1 mM **Basic Red 13** stock solution.
  - Dilute the stock solution in a pre-warmed, serum-free culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration. A starting concentration of 5  $\mu$ M is recommended, with optimization between 1-10  $\mu$ M.

## Live-Cell Staining Protocol for Adherent Cells

- Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- Preparation: Pre-warm the **Basic Red 13** staining solution and culture medium to 37°C.
- Washing: Gently aspirate the culture medium from the cells and wash once with pre-warmed serum-free medium.
- Staining: Add the pre-warmed **Basic Red 13** staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator, protected from light.
- Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed culture medium to remove unbound dye and reduce background fluorescence.
- Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

## Fixed-Cell Staining Protocol for Adherent Cells

- Cell Seeding: Plate cells on glass coverslips and culture to the desired confluency.
- Fixation:

- Gently aspirate the culture medium.
- Add a 4% paraformaldehyde solution in PBS to the cells and incubate for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional):
  - For potential staining of other internal structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Staining:
  - Incubate the fixed (and permeabilized) cells with the **Basic Red 13** staining solution (1-10  $\mu$ M in PBS) for 15-30 minutes at room temperature, protected from light.
- Washing:
  - Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using an appropriate mounting medium.
  - Image the stained cells using a fluorescence microscope.

## Imaging Parameters

Due to the lack of precise spectral data for **Basic Red 13**, the following are suggested starting points for fluorescence imaging:

- Filter Set: Use a standard Rhodamine or Texas Red filter set.<sup>[9]</sup>
  - Excitation: ~540/25 nm or ~560/40 nm

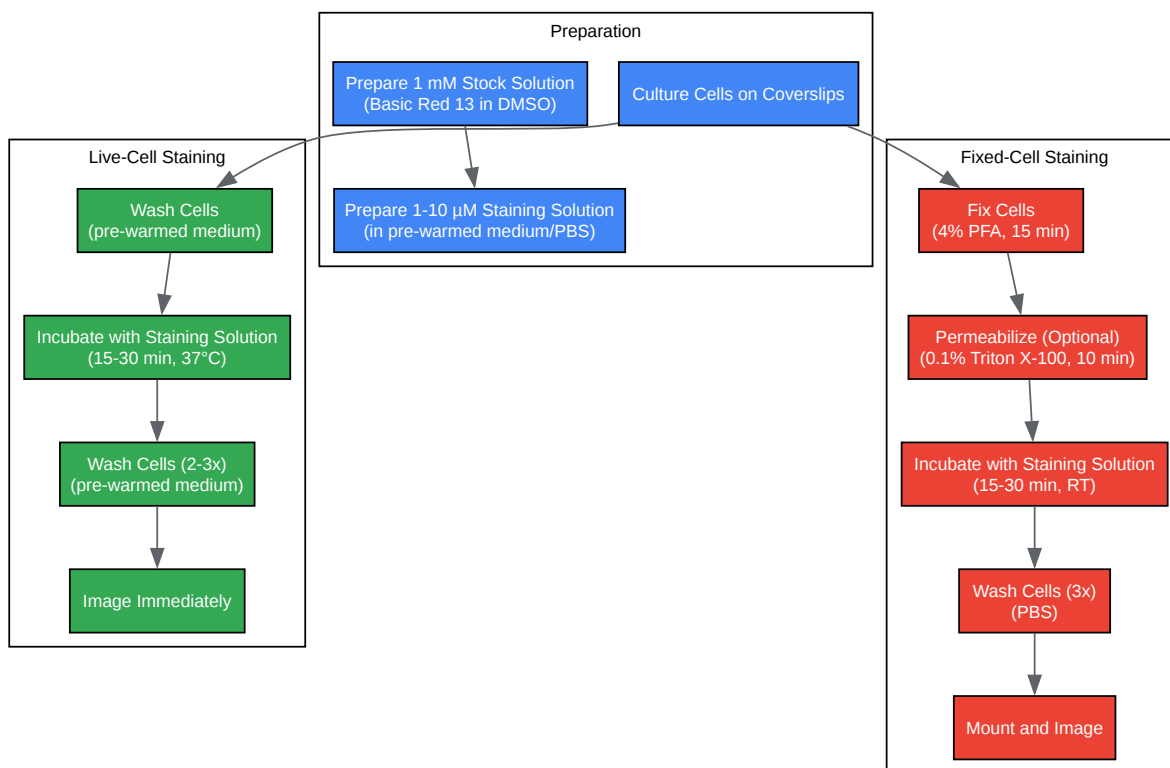
- Emission: ~605/55 nm or ~630/75 nm
- Microscope: A confocal microscope is recommended to reduce out-of-focus light and improve image quality.
- Optimization: It is critical to perform a spectral scan (lambda scan) on a stained sample to determine the optimal excitation and emission wavelengths for **Basic Red 13** in the specific cellular environment.

Table 2: Summary of Proposed Protocol Parameters

Parameter	Live-Cell Staining	Fixed-Cell Staining
Cell State	Live	Fixed (4% PFA)
Permeabilization	Not applicable	Optional (0.1-0.5% Triton X-100)
Staining Solution	1-10 $\mu$ M Basic Red 13 in serum-free medium	1-10 $\mu$ M Basic Red 13 in PBS
Incubation Time	15-30 minutes	15-30 minutes
Incubation Temp.	37°C	Room Temperature
Washing Buffer	Pre-warmed culture medium	PBS
Imaging Medium	Pre-warmed culture medium/imaging buffer	Mounting medium

## Mandatory Visualizations

## Experimental Workflow Diagram



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